molecular formula C23H15F4NO2 B2653892 2-phenyl-3-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]amino}-1H-inden-1-one CAS No. 946387-12-8

2-phenyl-3-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]amino}-1H-inden-1-one

Cat. No.: B2653892
CAS No.: 946387-12-8
M. Wt: 413.372
InChI Key: GYQILAHYEOBXRI-UHFFFAOYSA-N
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Description

2-phenyl-3-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]amino}-1H-inden-1-one is a complex organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a phenyl group, a tetrafluoroethoxy group, and an amino group attached to an indene backbone

Preparation Methods

The synthesis of 2-phenyl-3-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]amino}-1H-inden-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indene Backbone: The indene backbone is synthesized through a series of cyclization reactions starting from simple aromatic precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Tetrafluoroethoxy Group: The tetrafluoroethoxy group is incorporated using nucleophilic substitution reactions with appropriate fluorinated reagents.

    Amination: The amino group is introduced through amination reactions, often using amine precursors and catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-phenyl-3-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]amino}-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

2-phenyl-3-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]amino}-1H-inden-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-phenyl-3-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]amino}-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular processes.

Comparison with Similar Compounds

2-phenyl-3-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]amino}-1H-inden-1-one can be compared with other indene derivatives and fluorinated compounds. Similar compounds include:

    2-phenyl-1H-indene: Lacks the tetrafluoroethoxy and amino groups, resulting in different chemical and biological properties.

    3-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]amino}-1H-indene: Similar structure but without the phenyl group, leading to variations in reactivity and applications.

    2-phenyl-3-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]amino}-1H-indene:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-phenyl-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F4NO2/c24-22(25)23(26,27)30-16-10-6-9-15(13-16)28-20-17-11-4-5-12-18(17)21(29)19(20)14-7-2-1-3-8-14/h1-13,22,28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQILAHYEOBXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)OC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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